molecular formula C12H15N3O3 B8426964 6-(3-Hydroxy-propyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

6-(3-Hydroxy-propyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

Cat. No. B8426964
M. Wt: 249.27 g/mol
InChI Key: HQDUAAHCWIORFN-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A mixture of 6-(3-hydroxy-propyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (5 mg) and an aqueous solution of sodium hydroxide (5 drops) was stirred at room temperature for 16 hours. The reaction mixture was then acidified by addition of an aqueous solution of hydrochloric acid (3 M). The precipitate was collected by filtration to give 6-(3-hydroxy-propyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. MS=222 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]2[CH:14]=[C:13]([CH2:15][CH2:16][CH2:17][OH:18])[CH:12]=[N:11][C:10]=12)=[O:5])C.Cl>[OH-].[Na+]>[OH:18][CH2:17][CH2:16][CH2:15][C:13]1[CH:12]=[N:11][C:10]2[N:9]([N:8]=[CH:7][C:6]=2[C:4]([OH:5])=[O:3])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN2C1N=CC(=C2)CCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OCCCC=1C=NC=2N(C1)N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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